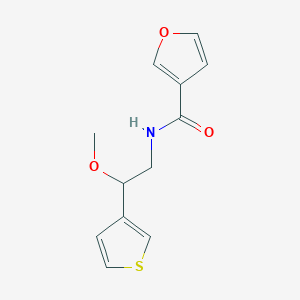

![molecular formula C19H12ClF3N2O3S B2640421 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide CAS No. 2061726-56-3](/img/structure/B2640421.png)

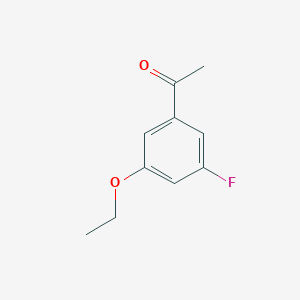

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide” is also known as Fluopyram . It is a broad-spectrum fungicide used as a foliar application and as a seed treatment to control various diseases . It also has nematicide activity . The major use of Fluopyram and its derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of Fluopyram involves the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have been introduced to the market since the first TFMP derivative, Fluazifop-butyl .Molecular Structure Analysis

The molecular structure of Fluopyram is C₁₆H₁₁ClF₆N₂O . It does not exhibit isomerism .Chemical Reactions Analysis

The biological activities of Fluopyram derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The relatively minor changes of lengthening the linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), would result in a complete shift of the biological spectrum and mode of action (MoA) .Physical And Chemical Properties Analysis

The molecular mass of Fluopyram is 396.76 . The physicochemical properties of Fluopyram derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

- Trifluoromethylpyridine (TFMP) derivatives play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety. Expect further novel applications of TFMP in crop protection .

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) is a potent inhibitor of bacterial phosphopantetheinyl transferase. It attenuates secondary metabolism and thwarts bacterial growth. Targeting both classes of PPTase enzymes simultaneously is essential for effective antibacterial action .

- Some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone . These findings suggest potential therapeutic applications in fibrotic conditions .

- The trifluoromethyl group has relevance in the context of pain management. Meningeal blood vessels and dura, innervated by peripheral sensory trigeminal nerves, produce CGRP. Certain derivatives may act as CGRP receptor antagonists, potentially influencing pain perception .

- Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, and many candidates are undergoing clinical trials. These applications highlight the compound’s versatility .

- Beyond the mentioned fields, the unique properties of trifluoromethylpyridine derivatives continue to inspire research. Their impact extends to functional materials, where fluorinated organic chemicals play a crucial role in various applications .

Agrochemicals and Crop Protection

Bacterial Phosphopantetheinyl Transferase Inhibition

Anti-Fibrosis Activity

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

Pharmaceutical and Veterinary Products

Functional Materials and Beyond

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF3N2O3S/c20-16-10-13(19(21,22)23)11-24-18(16)29(27,28)15-8-6-14(7-9-15)25-17(26)12-4-2-1-3-5-12/h1-11H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVDRUNJRAJQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

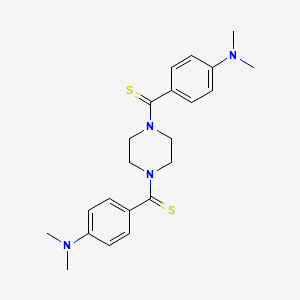

![6-[5-(2-Benzylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2640338.png)

![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)

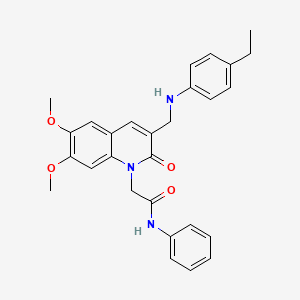

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)

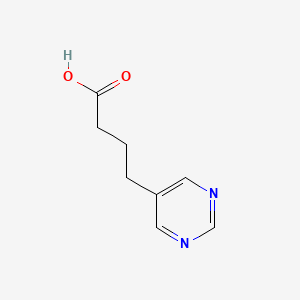

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)

![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)